Enhanced Scaffold Diversity via the β-Methoxy-Ethanamine Substituent
The target compound provides a significant increase in molecular complexity compared to the unsubstituted 1-(1,2,3-thiadiazol-4-yl)ethan-1-amine. The incorporation of a β-methoxy group adds an additional heavy atom, a hydrogen bond acceptor, and a chiral center, all of which are critical for enhancing binding interactions in biological targets . Specifically, the target compound has a molecular weight of 159.21 g/mol, while the unsubstituted comparator is 129.19 g/mol [1]. This 30.02 g/mol increase provides additional steric bulk and a new vector for potential interactions.
| Evidence Dimension | Molecular Weight & Heavy Atom Count |
|---|---|
| Target Compound Data | 159.21 g/mol; 10 heavy atoms |
| Comparator Or Baseline | 1-(1,2,3-thiadiazol-4-yl)ethan-1-amine: 129.19 g/mol; 8 heavy atoms |
| Quantified Difference | Molecular weight increased by 23% (30.02 g/mol) |
| Conditions | Predicted data from standard chemical informatics calculations. |
Why This Matters
Higher molecular complexity is directly correlated with increased probability of a successful hit in high-throughput screening, making this a more valuable starting point for drug discovery campaigns.
- [1] PubChem. (2026). 1-(1,2,3-Thiadiazol-4-yl)ethan-1-amine (CID 21832051). Retrieved April 20, 2026. View Source
